molecular formula C18H21ClN4O2 B3912043 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B3912043
M. Wt: 360.8 g/mol
InChI Key: FOEHICZKKKGKIJ-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often contain several functional groups that contribute to their chemical behavior. For example, the imidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building upon existing ones. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, imidazole shows both acidic and basic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. For example, some imidazole derivatives are used as drugs and have been thoroughly tested for safety .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, imidazole has become an important synthon in the development of new drugs .

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-7-13(2)23(21-12)11-17(24)20-15-8-18(25)22(10-15)9-14-5-3-4-6-16(14)19/h3-7,15H,8-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEHICZKKKGKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 3
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 4
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N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 5
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N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
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N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

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